molecular formula C10H20INO2 B1235141 N-Methylpethidine CAS No. 52760-99-3

N-Methylpethidine

Cat. No.: B1235141
CAS No.: 52760-99-3
M. Wt: 313.18 g/mol
InChI Key: BXEPTAGEPPHUDX-UHFFFAOYSA-M
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Description

N-Methylpethidine, also known as N-methyl-4-phenylpiperidine-4-carboxylate, is a synthetic opioid analgesic. It is structurally related to meperidine (also known as pethidine) and is used for its analgesic properties. This compound is known for its potent pain-relieving effects and is often used in medical settings for the management of moderate to severe pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylpethidine typically involves the N-methylation of meperidine. One common method is the reductive N-methylation of meperidine using formaldehyde and formic acid. The reaction proceeds under mild conditions and yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process often includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

N-Methylpethidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding secondary amine.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-Methylpethidine has several applications in scientific research, including:

    Chemistry: Used as a model compound for studying opioid receptor interactions and synthetic pathways.

    Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

    Medicine: Studied for its analgesic properties and potential therapeutic uses.

    Industry: Utilized in the development of new analgesic drugs and pain management therapies.

Mechanism of Action

N-Methylpethidine exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The primary molecular targets are the mu-opioid receptors, which play a crucial role in pain modulation and relief.

Comparison with Similar Compounds

Similar Compounds

    Meperidine (Pethidine): Structurally similar but lacks the N-methyl group.

    Fentanyl: Another synthetic opioid with a different structural framework but similar analgesic properties.

    Morphine: A naturally occurring opioid with a different chemical structure but similar pharmacological effects.

Uniqueness

N-Methylpethidine is unique due to its specific structural modifications, which enhance its binding affinity to opioid receptors and its overall analgesic potency. Compared to meperidine, the N-methyl group in this compound provides a distinct pharmacokinetic profile, making it a valuable compound in pain management research.

Properties

CAS No.

52760-99-3

Molecular Formula

C10H20INO2

Molecular Weight

313.18 g/mol

IUPAC Name

ethyl 1,1-dimethylpiperidin-1-ium-4-carboxylate;iodide

InChI

InChI=1S/C10H20NO2.HI/c1-4-13-10(12)9-5-7-11(2,3)8-6-9;/h9H,4-8H2,1-3H3;1H/q+1;/p-1

InChI Key

BXEPTAGEPPHUDX-UHFFFAOYSA-M

SMILES

CCOC(=O)C1CC[N+](CC1)(C)C.[I-]

Canonical SMILES

CCOC(=O)C1CC[N+](CC1)(C)C.[I-]

Synonyms

chloride of N-methylpethidine
N-(methyl-11C)pethidine
N-methyldemerol
N-methylmeperidine
N-methylpethidine

Origin of Product

United States

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